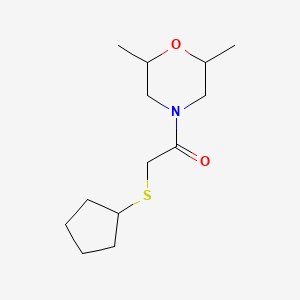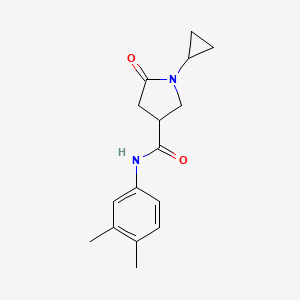
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological and psychiatric disorders. CPP-115 has shown promising results in preclinical studies for the treatment of these disorders, including epilepsy, addiction, and anxiety.
作用机制
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide administration have been shown to have a number of biochemical and physiological effects. These include reduced seizure activity, reduced drug-seeking behavior, and anxiolytic effects. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. One limitation of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for research on 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in clinical settings. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in humans for the treatment of neurological and psychiatric disorders.
合成方法
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenylacetic acid with cyclopropanecarbonyl chloride to form the cyclopropyl carboxylic acid. This is followed by the reaction with 2,4,5-trichloropyrimidine to form the pyrrolidine ring. The final step involves the reaction with ammonia to form the carboxamide group.
科学研究应用
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. In addition, 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders. 1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also demonstrated anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-3-4-13(7-11(10)2)17-16(20)12-8-15(19)18(9-12)14-5-6-14/h3-4,7,12,14H,5-6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICXRPRDYYQMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)


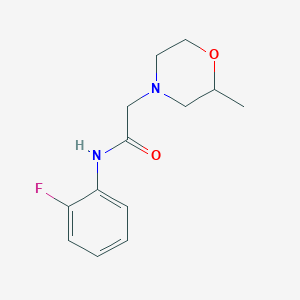
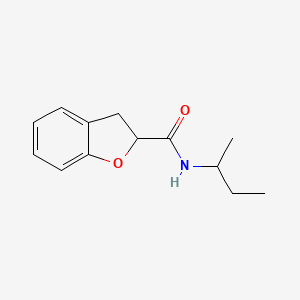
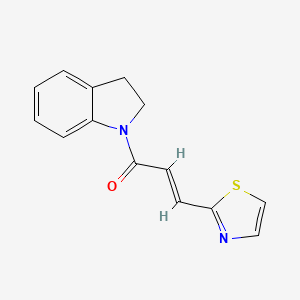

![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
